6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a synthetic compound that features a quinoline backbone, which is a fused bicyclic structure known for its diverse biological activities. The compound contains a chloro group and a fluorinated pyridine substituent, which may enhance its pharmacological properties. Its full molecular formula is with a molar mass of approximately 404.82 g/mol .
The chemical reactivity of 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one can be attributed to the presence of functional groups such as the chloro and enoyl moieties. Potential reactions include:
This compound's structural features suggest potential biological activities, particularly in medicinal chemistry. Compounds with similar structures often exhibit:
The synthesis of 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one typically involves several steps:
6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one has potential applications in:
Interaction studies involving 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:
Several compounds share structural similarities with 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one, including:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate | Contains a carbamate group | Used as an intermediate in organic synthesis |
5-Fluoroquinoline | A simpler quinoline derivative | Lacks additional functional groups, affecting reactivity |
6-Chloropyridine | A basic pyridine structure | Serves as a building block for more complex compounds |
The uniqueness of 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-y)prop-2-enoyl]-4-phenyquinolinone lies in its specific combination of the quinoline core, chloro substitution, and fluorinated pyridine, which may provide enhanced biological activity compared to simpler analogs.
This comprehensive overview highlights the significance of 6-chloro-3-[ (2E)-3-(5-fluoropyridin - 3 - yl)prop - 2 - enoyl] - 4 - phenyl - 1H - quinolin - 2 - one in chemical research and potential therapeutic applications.